

Sibiriline: A Technical Guide to a Novel RIPK1 Inhibitor

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Compound of Interest

Compound Name: *Sibiriline*

Cat. No.: *B610835*

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Abstract

Sibiriline is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This document provides a comprehensive technical overview of **Sibiriline**'s chemical structure, physicochemical properties, and its role in the context of TNF-induced necroptosis. Detailed experimental protocols for key assays and a visual representation of the associated signaling pathway are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Sibiriline, with the IUPAC name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol, is a heterocyclic compound with a chemical formula of C₁₃H₁₀N₂O.^[1] Its structure is characterized by a phenol group attached to a 7-azaindole core.

Table 1: Physicochemical Properties of **Sibiriline**

Property	Value	Source/Method
IUPAC Name	4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol	[1]
CAS Number	1346526-26-8	[1]
Chemical Formula	C13H10N2O	[1]
Molecular Weight	210.23 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Melting Point	Not reported in literature	-
Boiling Point	Not reported in literature	-
pKa (acidic)	9.39 ± 0.10	Predicted (ChemAxon)
pKa (basic)	3.53 ± 0.14	Predicted (ChemAxon)
logP	2.97 ± 0.36	Predicted (ChemAxon)
IC50 for RIPK1	1.03 µM	[2]
EC50 for TNF-induced necroptosis inhibition	1.2 µM	[2]

Biological Activity and Mechanism of Action

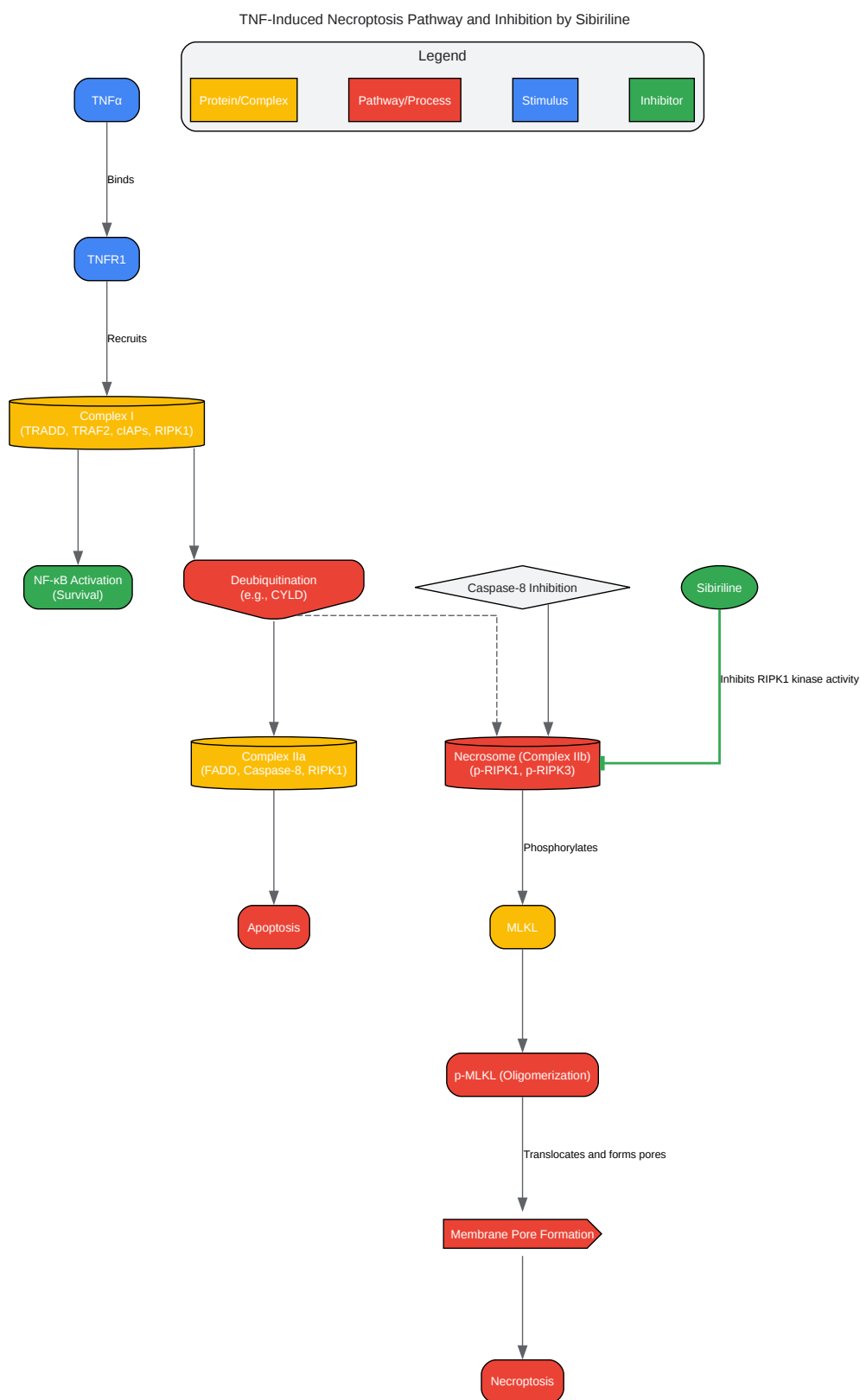
Sibiriline is a specific and competitive inhibitor of RIPK1 kinase activity.[2] It targets the ATP-binding site of RIPK1, locking it in an inactive conformation.[3] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway.

Inhibition of TNF-Induced Necroptosis

Tumor necrosis factor (TNF) is a cytokine that can induce multiple cellular responses, including survival, apoptosis, and necroptosis. In situations where caspase-8, a key mediator of apoptosis, is inhibited, TNF signaling can trigger necroptosis, a form of programmed necrosis. This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3, which form a

complex called the necrosome. The necrosome then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.

Sibiriline, by inhibiting RIPK1, prevents the formation and/or activation of the necrosome, thereby blocking the downstream events of necroptosis.[2]



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Caption: TNF-induced necroptosis signaling pathway and the inhibitory action of **Sibiriline**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Sibiriline**, based on the foundational study by Le Cann et al. (2017).

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of **Sibiriline** on the viability of cells undergoing TNF-induced necroptosis.

Materials:

- FADD-deficient Jurkat cells
- RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Human TNFα
- **Sibiriline**
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- 96-well plates

Procedure:

- Seed FADD-deficient Jurkat cells in 96-well plates at a density of 5×10^4 cells/well in 100 µL of complete RPMI 1640 medium.
- Prepare serial dilutions of **Sibiriline** in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Add the diluted **Sibiriline** or vehicle control (DMSO) to the respective wells.
- Induce necroptosis by adding human TNFα to a final concentration of 10 ng/mL.
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

- Add 20 μ L of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of **Sibiriline** on the kinase activity of recombinant RIPK1.

Materials:

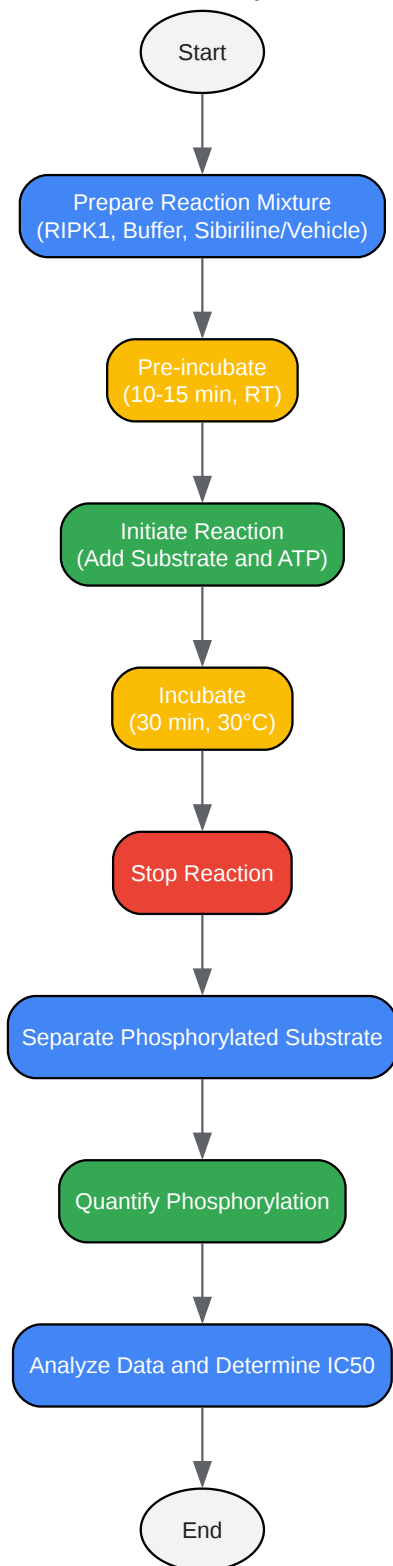
- Recombinant human RIPK1
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP (with [γ -³²P]ATP for radiometric detection or cold ATP for non-radiometric methods)
- **Sibiriline**
- Substrate (e.g., myelin basic protein or a specific peptide substrate)
- Phosphocellulose paper or other means of separating phosphorylated substrate
- Scintillation counter (for radiometric assay) or appropriate detection system for non-radiometric assays

Procedure:

- Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and the desired concentrations of **Sibiriline** or vehicle control.
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ -³²P]ATP if applicable).

- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
- If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.
- Determine the IC₅₀ value of **Sibiriline** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

RIPK1 Kinase Assay Workflow

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